molecular formula C18H18ClN5O2S B12151668 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)aceta mide

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)aceta mide

Katalognummer: B12151668
Molekulargewicht: 403.9 g/mol
InChI-Schlüssel: HEXVJMOGYBKWBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide is an organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide involves several steps:

    Starting Materials: The synthesis begins with the preparation of the triazole ring, which is a common scaffold in medicinal chemistry.

    Reaction Conditions: The triazole ring is synthesized by reacting hydrazine with an appropriate nitrile under acidic conditions. The resulting intermediate is then reacted with 3-ethoxyphenyl isothiocyanate to form the desired triazole derivative.

    Final Steps: The final compound is obtained by reacting the triazole derivative with 4-chlorophenyl acetic acid under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.

Analyse Chemischer Reaktionen

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major product of this reaction is the corresponding sulfoxide or sulfone.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major product is the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Wissenschaftliche Forschungsanwendungen

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for designing new drugs and materials.

    Biology: The compound has shown potential as an antimicrobial agent. It can inhibit the growth of various bacteria and fungi, making it useful in developing new antibiotics.

    Medicine: The compound is being investigated for its anticancer properties. It can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

    Industry: The compound is used in the development of new materials with unique properties. Its triazole ring can enhance the thermal stability and mechanical strength of polymers.

Wirkmechanismus

The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors in the body, inhibiting their activity. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways.

    Pathways Involved: The compound can modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are involved in cell proliferation, survival, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide can be compared with other triazole derivatives:

    Similar Compounds: Other triazole derivatives include 3-amino-1,2,4-triazole, 5-amino-1,2,4-triazole, and 4-amino-1,2,4-triazole. These compounds have similar structures but different substituents on the triazole ring.

    Uniqueness: The presence of the 3-ethoxyphenyl and 4-chlorophenyl groups in 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)acetamide makes it unique. These groups can enhance the compound’s biological activity and selectivity compared to other triazole derivatives.

Eigenschaften

Molekularformel

C18H18ClN5O2S

Molekulargewicht

403.9 g/mol

IUPAC-Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C18H18ClN5O2S/c1-2-26-15-5-3-4-12(10-15)17-22-23-18(24(17)20)27-11-16(25)21-14-8-6-13(19)7-9-14/h3-10H,2,11,20H2,1H3,(H,21,25)

InChI-Schlüssel

HEXVJMOGYBKWBG-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.